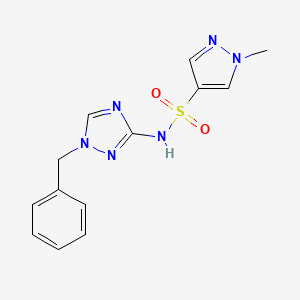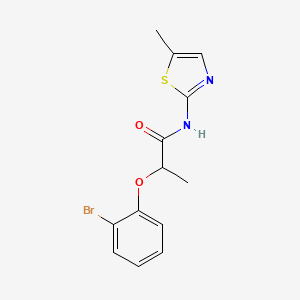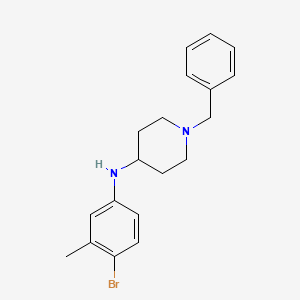![molecular formula C24H25NO3 B4765411 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide
描述
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes as a performance-enhancing drug. In
作用机制
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models and humans. It also increases endurance and exercise performance in animal models and human athletes. 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects, which may protect against cardiovascular and neurodegenerative diseases. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has also been associated with adverse effects, such as liver toxicity and cancer in animal studies.
实验室实验的优点和局限性
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ selectively, its potency and efficacy, and its ability to improve energy metabolism and endurance. However, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide also has limitations, such as its potential toxicity and carcinogenicity, and the need for careful dosing and monitoring in animal studies and human trials.
未来方向
There are several future directions for 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide research, including the development of safer and more effective PPARδ agonists, the investigation of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a potential therapeutic agent for metabolic and cardiovascular diseases, and the exploration of its anti-cancer and neuroprotective effects. The use of 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide as a performance-enhancing drug in sports should be discouraged and banned, and further research is needed to understand its potential risks and benefits in this context.
科学研究应用
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic effects in treating metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its ability to improve exercise performance and endurance. In addition, 4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide has been studied for its potential anti-cancer and neuroprotective effects.
属性
IUPAC Name |
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-8-12-21(13-9-18)27-16-5-17-28-22-14-10-20(11-15-22)24(26)25-23-7-4-3-6-19(23)2/h3-4,6-15H,5,16-17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHRTOOORQJFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)


![methyl 2-[(3,4-diethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765363.png)
![2-(4-chlorophenyl)-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4765367.png)
![2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4765375.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4765382.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4765387.png)
![2-phenyl-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765399.png)
![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4765426.png)
![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
![N-(2-furylmethyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4765433.png)